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Compound of Interest

2-(3-chlorophenoxy)-N-
Compound Name:

methylethanamine
CAS No.: 102308-82-7

Cat. No.: B011818

Get Quote

Technical Guide: 2-(3-chlorophenoxy)-N-
methylethanamine
A Strategic Scaffold for Monoamine Transporter

Ligand Discovery
Executive Summary

2-(3-chlorophenoxy)-N-methylethanamine is a specialized aryloxyalkylamine derivative
serving as a critical pharmacophore in neurochemistry and medicinal chemistry. Structurally
situated between the simple phenethylamines and the complex aryloxypropylamine
antidepressants (e.g., Atomoxetine, Nisoxetine), this molecule acts as a high-value probe for
investigating the steric and electrostatic requirements of the Solute Carrier Family 6 (SLC6)
transporters.

This guide outlines its utility in Structure-Activity Relationship (SAR) profiling, Fragment-Based
Drug Discovery (FBDD), and synthetic pathway optimization for next-generation SNRIs
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(Serotonin-Norepinephrine Reuptake Inhibitors).

Chemical Identity & Structural Logic

Understanding the molecular architecture is the first step in applying this compound effectively

in research.
Property Specification
Chemical Name 2-(3-chlorophenoxy)-N-methylethanamine
CAS Number 102308-82-7
Molecular Formula CoH12CINO
Molecular Weight 185.65 g/mol
Class Aryloxyalkylamine / Secondary Amine
Key Moiety 3-Chlorophenoxy (Lipophilic Anchor)

Structural Pharmacophore Analysis

The molecule is composed of three distinct functional zones that dictate its biological
interactions:

e The Anchor (3-Chlorophenoxy Ring): The chlorine atom at the meta position functions as a
bioisostere for methyl or trifluoromethyl groups, enhancing lipophilicity and metabolic stability
against ring hydroxylation. It engages in hydrophobic interactions within the S1 subsite of
monoamine transporters.

e The Linker (Ethyl Chain): A two-carbon chain separates the aromatic ring from the basic
nitrogen. In SAR studies, this "ethyl bridge" is often compared against "propyl bridges"
(found in Fluoxetine/Atomoxetine) to determine the optimal distance for aspartate residue
bridging in the receptor binding pocket.

e The Warhead (N-Methylamine): A secondary amine that is protonated at physiological pH,
mimicking the terminal amine of neurotransmitters (norepinephrine/serotonin) to drive ionic
bonding with the transporter's central binding site.
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Primary Research Applications
A. SAR Profiling of Monoamine Transporters (NET/SERT)

This molecule is primarily used to define the "Linker Rule" in transporter pharmacology. Most
clinically approved SNRIs utilize a propyl (3-carbon) linker. 2-(3-chlorophenoxy)-N-
methylethanamine represents the ethyl (2-carbon) variant.

o Experimental Utility: Researchers utilize this compound to quantify the loss or gain of affinity
when the alkyl chain is shortened. This data is crucial for mapping the depth of the
orthosteric binding pocket of the Norepinephrine Transporter (NET).

¢ Hypothesis Testing: If the ethyl analog retains high affinity but loses selectivity, it suggests
that the propyl chain in drugs like Nisoxetine functions primarily as a "selectivity filter" rather
than a binding necessity.

B. Fragment-Based Drug Discovery (FBDD)

In modern drug design, this molecule serves as a "Fragment Lead." Because of its low
molecular weight (<200 Da) and high ligand efficiency, it is an ideal starting point for fragment
growing.

e Protocol: Co-crystallization of 2-(3-chlorophenoxy)-N-methylethanamine with modified
transporter proteins (e.g., LeuT, a bacterial homolog of NET) to visualize binding modes.

» Optimization: The secondary amine allows for facile derivatization (e.g., reductive amination)
to introduce additional aromatic rings, converting the fragment into a "dual-inhibitor" scaffold.

C. Metabolic Stability Studies

The 3-chloro substitution renders the phenyl ring resistant to CYP450-mediated oxidation at the
favored para and ortho positions. This makes the compound a robust standard for testing the
stability of the N-dealkylation pathway (conversion of N-methyl to primary amine) without
interference from ring metabolism.

Experimental Protocols
Protocol A: Synthesis via Nucleophilic Substitution

Use this protocol to synthesize fresh radiolabeled or deuterated analogs for binding assays.
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Reagents: 3-Chlorophenol, 2-Chloro-N-methylethanamine HCI, K2COs, Acetonitrile (ACN).

Preparation: Dissolve 3-Chlorophenol (1.0 eq) in anhydrous ACN.

o Base Activation: Add K2COs (3.0 eq) and stir at room temperature for 30 minutes to generate
the phenoxide anion.

o Alkylation: Add 2-Chloro-N-methylethanamine hydrochloride (1.2 eq) portion-wise.

o Reflux: Heat the mixture to reflux (80-82°C) for 12-16 hours. Monitor via TLC (System:
DCM/MeOH 9:1).

o Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash
with 1M NaOH (to remove unreacted phenol) and Brine.

« Purification: Convert to Hydrochloride salt using HCI/Ether for stable storage.

Protocol B: Competitive Radioligand Binding Assay (NET)

Objective: Determine the Ki of the compound against [3H]-Nisoxetine.

 Membrane Prep: Harvest HEK-293 cells stably expressing human NET. Homogenize and
centrifuge to isolate membrane fractions.

 Incubation: In a 96-well plate, mix:
o 25 pL Membrane suspension (10-20 pg protein).
o 25 pL [*H]-Nisoxetine (Final concentration ~1-2 nM).

o 25 pL 2-(3-chlorophenoxy)-N-methylethanamine (Concentration range: 10-1° M to 10>
M).

o Buffer: 50 mM Tris-HCI, 120 mM NaCl, 5 mM KCI (pH 7.4).
o Equilibrium: Incubate at 25°C for 60 minutes.

o Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using
a cell harvester.
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» Quantification: Measure radioactivity via liquid scintillation counting.

e Analysis: Plot % Specific Binding vs. Log[Concentration] to derive ICso and calculate Ki using
the Cheng-Prusoff equation.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the hypothetical interaction mechanism of 2-(3-
chlorophenoxy)-N-methylethanamine within the synaptic cleft, highlighting its competition
with Norepinephrine (NE).
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Figure 1: Mechanism of Competitive Reuptake Inhibition. The ligand competes with NE for the
NET orthosteric site, preventing reuptake and potentiating synaptic signaling.

Safety & Handling Guidelines

As a secondary amine and halogenated aromatic compound, strict safety protocols are
required.

» Hazard Classification: Irritant (Skin/Eye), potential Acute Toxicity (Oral).
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o Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the
amine. Hygroscopic in salt form.

 Solubility: Highly soluble in DMSO and Ethanol (>20 mg/mL). Prepare stock solutions in
DMSO for biological assays; avoid aqueous storage for >24 hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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